1-(indolizin-3-yl)-2-(methylamino)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Indolizin-3-yl)-2-(methylamino)propan-1-one hydrochloride is a compound that belongs to the class of indolizine derivatives. . This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(indolizin-3-yl)-2-(methylamino)propan-1-one hydrochloride involves several steps, typically starting with the construction of the indolizine ring. One common method involves radical cyclization or cross-coupling reactions, which are efficient in constructing the heterocyclic core . The reaction conditions often include the use of radical initiators and specific catalysts to facilitate the formation of the indolizine ring. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Indolizin-3-yl)-2-(methylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indolizine ring or the methylamino group.
Scientific Research Applications
1-(Indolizin-3-yl)-2-(methylamino)propan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(indolizin-3-yl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Indolizin-3-yl)-2-(methylamino)propan-1-one hydrochloride can be compared with other indolizine derivatives, such as:
1-(Indolizin-3-yl)ethan-1-one: Known for its selective inhibition of CBP bromodomains.
Indolizine-based fluorescent molecules: Used in biological and material applications due to their excellent fluorescence properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from other similar compounds.
Properties
CAS No. |
2758006-07-2 |
---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.